1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE
Description
1-Tert-Butyl-4-Methylpiperidin-3-One Hydrobromide is a hydrobromide salt of a substituted piperidinone derivative. Piperidinones are six-membered heterocyclic compounds containing a ketone group, often studied for their pharmacological and chemical properties. The tert-butyl and methyl substituents in this compound likely influence its steric bulk, solubility, and reactivity. Hydrobromide salts are commonly employed to enhance the stability and bioavailability of amine-containing compounds in pharmaceutical applications.
Properties
IUPAC Name |
1-tert-butyl-4-methylpiperidin-3-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.BrH/c1-8-5-6-11(7-9(8)12)10(2,3)4;/h8H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIGQQAZKKZIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)C(C)(C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acid-Base Neutralization
The most widely documented preparation involves the reaction of 1-tert-butyl-4-methylpiperidin-3-one with hydrobromic acid (HBr). This method capitalizes on the basicity of the piperidine nitrogen, which readily protonates in acidic conditions to form the hydrobromide salt.
Procedure :
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1-tert-butyl-4-methylpiperidin-3-one is dissolved in an anhydrous polar solvent (e.g., ethanol or dichloromethane).
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Concentrated HBr (48% w/w) is added dropwise under ice-cooling to mitigate exothermic side reactions.
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The mixture is stirred for 4–6 hours at 25°C, yielding a white precipitate.
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The product is isolated via vacuum filtration and recrystallized from a 1:1 ethanol-diethyl ether mixture.
Key Advantages :
Alternative Pathways and Comparative Analysis
While direct neutralization dominates industrial synthesis, exploratory routes have been investigated:
Grignard Reagent-Based Alkylation
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane) favor protonation without competing solvolysis. Non-polar solvents like chlorobenzene, used in related syntheses, may reduce byproduct formation but hinder HBr solubility.
Stoichiometry and Temperature
A 1:1 molar ratio of base to HBr ensures complete salt formation. Excess acid risks decomposition, particularly at elevated temperatures (>40°C). Kinetic studies recommend maintaining temperatures between 20–30°C.
Characterization and Quality Control
Purity Assessment
HPLC methods with UV detection (λ = 210 nm) are typically employed, with purity thresholds >98% for research-grade material.
Industrial and Research Applications
The hydrobromide salt’s enhanced aqueous solubility makes it preferable for:
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Drug Discovery : As a building block for kinase inhibitors and neurotransmitter analogs.
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Catalysis : Participation in nucleophilic substitutions and oxidations due to its stabilized ionic state.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀BrNO | |
| Molecular Weight | 250.18 g/mol | |
| IUPAC Name | 1-tert-butyl-4-methylpiperidin-3-one; hydrobromide | |
| SMILES | CC1CCN(CC1=O)C(C)(C)C.Br | |
| Solubility | >50 mg/mL in ethanol |
Table 2: Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
1-tert-Butyl-4-methylpiperidin-3-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-4-methylpiperidin-3-one hydrobromide is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methylpiperidin-3-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a general comparative analysis based on structural and functional analogs:
Table 1: Comparative Properties of Hydrobromide Salts
Key Differences
Structural Complexity: The target compound contains a piperidinone core, a cyclic ketone, which distinguishes it from pyridine (aromatic amine) and dextromethorphan (morphinan derivative).
Pharmacological Profile: Dextromethorphan hydrobromide is an NMDA receptor antagonist and serotonin-norepinephrine reuptake inhibitor, whereas pyridine hydrobromide lacks therapeutic applications . The target compound’s biological activity remains uncharacterized in the provided evidence.
Stability and Solubility :
- Hydrobromide salts generally improve water solubility. Pyridine hydrobromide’s low molecular weight (160.01) suggests higher volatility, while dextromethorphan’s hydrate form (370.33) enhances stability . The tert-butyl group in the target compound may reduce solubility compared to smaller analogs.
Research Findings and Limitations
- Pyridine Hydrobromide : Used as a reagent in organic synthesis due to its Brønsted acidity and nucleophilic properties .
- Dextromethorphan Hydrobromide : Clinically validated for CNS disorders, with a half-life extended by bupropion co-administration in AUVELITY® .
- 1-Tert-Butyl-4-Methylpiperidin-3-One Hydrobromide: No peer-reviewed studies or industrial applications are cited in the evidence. Its comparison relies on extrapolation from structural analogs.
Biological Activity
1-Tert-Butyl-4-methylpiperidin-3-one hydrobromide (TBMP) is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
1-Tert-butyl-4-methylpiperidin-3-one hydrobromide is characterized by a piperidine ring with a tert-butyl group and a methyl substituent. Its chemical structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of TBMP. In vitro tests demonstrated that TBMP exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were found to be in the range of 32-64 µg/mL, indicating moderate efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
TBMP has also been investigated for its anticancer properties. In a study assessing its effects on human cancer cell lines, TBMP showed cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
The biological activity of TBMP is primarily attributed to its interaction with specific molecular targets. Studies suggest that TBMP may act as a modulator of neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in various physiological processes.
Serotonin Receptor Interaction
Research has indicated that TBMP may influence serotonin receptor activity, potentially affecting mood regulation and neuroprotection. Specifically, it has been shown to interact with the 5-HT7 receptor subtype, which is implicated in cognitive functions and mood disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, TBMP was tested against clinical isolates of Staphylococcus aureus. The study found that TBMP not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential application in treating biofilm-associated infections.
Case Study 2: Cancer Cell Line Studies
A research team conducted experiments on various cancer cell lines to evaluate the cytotoxic effects of TBMP. The results demonstrated that TBMP significantly inhibited cell proliferation and induced apoptosis in MCF-7 and A549 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment with TBMP.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing 1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE?
- Methodological Answer : Common synthetic pathways involve alkylation , oxidation , and salt formation steps. For example:
- Ethynylation : Sodium hydride (NaH) in DMF under reflux with inert atmosphere can introduce tert-butyl groups .
- Oxidation : Pyridinium chlorochromate (PCC) at room temperature selectively oxidizes piperidine intermediates to ketones .
- Hydrobromide Salt Formation : Reaction with hydrobromic acid (HBr) in anhydrous conditions ensures stoichiometric conversion .
- Key Tip : Monitor reaction progress via TLC and optimize pH during salt crystallization to improve yield.
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen bonding patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content by measuring mass loss during controlled heating .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and detect impurities.
- Elemental Analysis : Validate hydrobromide stoichiometry via combustion analysis .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks from volatile HBr byproducts .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated halogenated containers .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental XRD data and computational DFT/HF models for this compound?
- Methodological Answer :
- Validation Steps :
Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD bond lengths and angles. Discrepancies >2% may indicate solvent effects or crystal packing forces .
Use Hirshfeld Surface Analysis to quantify intermolecular interactions (e.g., C–H···O) not captured in gas-phase DFT .
Re-examine refinement parameters in SHELXL (e.g., thermal displacement factors) to rule out experimental artifacts .
Q. What catalytic strategies improve the enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ palladium complexes with BINAP ligands for asymmetric alkylation of piperidine precursors .
- Solvent Optimization : Use tetrahydrofuran (THF) or dichloromethane (DCM) to enhance catalyst turnover and reduce racemization .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC and adjust reaction temperature to favor desired stereoisomers .
Q. How can molecular docking studies elucidate the biological interactions of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors like GPCRs or kinases based on structural analogs (e.g., tert-butyl groups enhancing hydrophobic binding) .
- Docking Workflow :
Prepare the ligand (AMBER force field) and receptor (PDB ID) in AutoDock Vina.
Analyze binding energy (ΔG) and hydrogen-bond interactions (e.g., piperidine N–H with catalytic aspartate) .
Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .
Q. What mechanistic insights can be gained from studying reaction intermediates using transient spectroscopy?
- Methodological Answer :
- Time-Resolved Techniques :
- Stopped-Flow UV/Vis : Capture intermediates during oxidation (e.g., radical species with λmax ~450 nm) .
- EPR Spectroscopy : Detect nitroxide radicals if TEMPO is used as a catalyst .
- Isolation Strategies : Quench reactions at fixed intervals (e.g., 30 s, 1 min) and characterize intermediates via LC-MS .
Data Analysis and Troubleshooting
Q. How should researchers address low yields in the final hydrobromide salt formation step?
- Methodological Answer :
- Common Issues :
Moisture Sensitivity : Ensure anhydrous HBr and dry solvents (e.g., ether) to prevent hydrolysis .
pH Control : Adjust to pH 4–5 using NaOH/HBr titration for optimal crystallization .
Alternative Salts : Test hydrochloride or triflate salts if solubility issues persist .
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
